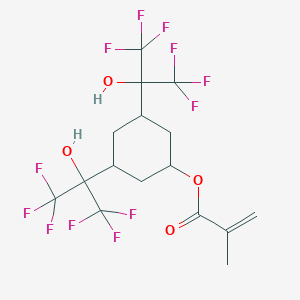
3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate is a fluorinated organic compound characterized by its high fluorine content and unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate typically involves the reaction of cyclohexyl methacrylate with hexafluoroisopropanol under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of various substituted cyclohexyl methacrylate derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex fluorinated molecules. Its high fluorine content makes it valuable in the development of new materials with enhanced chemical resistance and thermal stability.
Biology: In biological research, 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate is used in the study of cell membranes and membrane proteins. Its fluorinated structure allows for the incorporation into lipid bilayers, aiding in the investigation of membrane dynamics.
Medicine: This compound has potential applications in the pharmaceutical industry, particularly in the design of fluorinated drugs. Its ability to enhance the metabolic stability of drug molecules makes it a valuable component in drug development.
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and coatings. Its resistance to harsh chemical environments and high temperatures makes it suitable for use in various industrial applications.
Mécanisme D'action
The mechanism by which 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to specific receptors and enzymes, leading to its unique biological and chemical properties.
Comparaison Avec Des Composés Similaires
3,5-Bis(trifluoromethyl)phenyl methacrylate
2,2,2-Trifluoroethyl methacrylate
Perfluorooctyl methacrylate
Uniqueness: 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate stands out due to its high fluorine content and the presence of hydroxyl groups, which contribute to its unique reactivity and stability compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in the field of chemistry and beyond.
Propriétés
Formule moléculaire |
C16H16F12O4 |
|---|---|
Poids moléculaire |
500.28 g/mol |
Nom IUPAC |
[3,5-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H16F12O4/c1-6(2)10(29)32-9-4-7(11(30,13(17,18)19)14(20,21)22)3-8(5-9)12(31,15(23,24)25)16(26,27)28/h7-9,30-31H,1,3-5H2,2H3 |
Clé InChI |
ICURIFUTRQEJPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1CC(CC(C1)C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
Numéros CAS associés |
867260-57-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















